molecular formula C15H10N2O2 B5278561 Benzoxazole, 2,2'-methylenebis- CAS No. 7210-08-4

Benzoxazole, 2,2'-methylenebis-

Cat. No.: B5278561
CAS No.: 7210-08-4
M. Wt: 250.25 g/mol
InChI Key: HZCFBULZGPEMOB-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2’-methylenebis- is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoxazole, 2,2’-methylenebis- can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For example, the reaction between 2-aminophenol and carbodiimides in the presence of a ZnCl₂ catalyst and isopropanol solvent at 80°C for 30 minutes yields benzoxazole derivatives .

Industrial Production Methods: Industrial production methods for benzoxazole, 2,2’-methylenebis- often involve eco-friendly and microwave-irradiated one-pot synthesis techniques. These methods are designed to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2,2’-methylenebis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole, 2,2’-methylenebis- include thiourea, methyl chloroacetate, and various catalysts such as ZnCl₂ and phosphonium acidic ionic liquids. Reaction conditions typically involve temperatures ranging from 80°C to 200°C and solvents like methanol and isopropanol .

Major Products Formed: The major products formed from the reactions of benzoxazole, 2,2’-methylenebis- include benzoxazole-2-thiol and its derivatives. These products exhibit a wide range of biological activities, making them valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to benzoxazole, 2,2’-methylenebis- include benzothiazole, benzimidazole, and benzisoxazole derivatives. These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness: What sets benzoxazole, 2,2’-methylenebis- apart from its similar compounds is its unique ability to target a wide range of metabolic pathways and cellular processes. This versatility makes it a valuable scaffold in drug development and other scientific research applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylmethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCFBULZGPEMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348797
Record name benzoxazole, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-08-4
Record name benzoxazole, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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